![molecular formula C9H9N3 B1297269 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole CAS No. 24134-26-7](/img/structure/B1297269.png)

2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole

Vue d'ensemble

Description

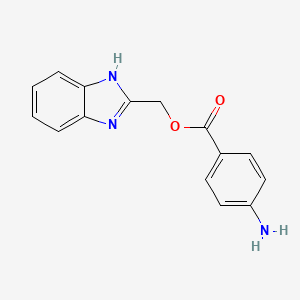

“2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole” is a chemical compound with the CAS Number: 24134-26-7 . It has a molecular weight of 159.19 and its IUPAC name is 2,9-dihydro-3H-imidazo[1,2-a]benzimidazole . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .

Synthesis Analysis

Imidazole, the core structure of “2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole”, was first synthesized by glyoxal and ammonia . The synthesis of imidazole derivatives has been a topic of interest due to their broad range of chemical and biological properties . Recent advances in the synthesis of imidazole derivatives have focused on regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole has been known to show both acidic and basic properties due to its amphoteric nature . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Physical And Chemical Properties Analysis

“2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole” is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric compound, showing both acidic and basic properties .Applications De Recherche Scientifique

Antimicrobial Applications

Imidazole derivatives, including 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole , have been extensively studied for their antimicrobial properties . They exhibit a broad spectrum of activity against bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents. Their mechanism often involves the disruption of microbial cell membranes or interference with essential enzymes.

Anticancer Research

The structural motif of benzo[d]imidazo[1,2-a]imidazole has been explored for its potential anticancer activities. Compounds with this structure have been synthesized and evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation . The research in this area is ongoing, with the aim of discovering novel chemotherapeutic agents.

Agricultural Chemistry

In agriculture, imidazole derivatives are used to develop compounds that can act as fungicides or pesticides. Their efficacy in controlling plant diseases caused by fungal pathogens has been a subject of research, contributing to the protection of crops and yield improvement .

Material Science

Imidazole compounds have found applications in material science, particularly in the development of organic thin-film transistors . Their electronic properties make them suitable as n-type dopants, enhancing the performance of electronic devices.

Mécanisme D'action

Target of Action

Imidazole-containing compounds, which include this compound, are known to have a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For example, some imidazole derivatives can inhibit the growth of bacteria or cancer cells .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .

Result of Action

Imidazole derivatives are known to have various effects, such as inhibiting the growth of bacteria or cancer cells .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature .

Safety and Hazards

The safety information available indicates that “2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole” has the signal word “Warning” and hazard statements H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Orientations Futures

Imidazole and its derivatives have become an important synthon in the development of new drugs . Given their broad range of chemical and biological properties, there is a great interest in the development of novel drugs that contain the imidazole ring . Future research may focus on expanding the synthetic routes for imidazole and its derived products, as well as exploring their potential applications in various fields .

Propriétés

IUPAC Name |

2,3-dihydro-1H-imidazo[1,2-a]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-2-4-8-7(3-1)11-9-10-5-6-12(8)9/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOYHAWYIJNVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C3=CC=CC=C3N=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60419891 | |

| Record name | 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole | |

CAS RN |

24134-26-7 | |

| Record name | 2,9-Dihydro-3H-imidazo[1,2-a]benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24134-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

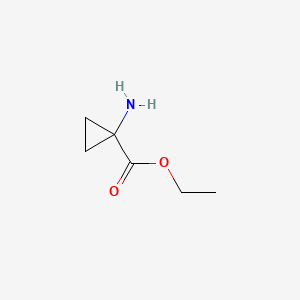

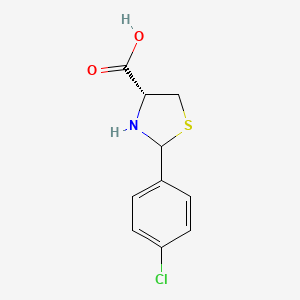

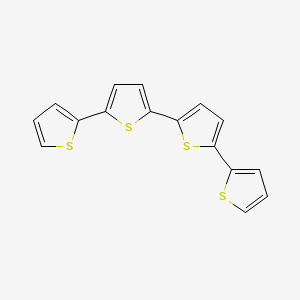

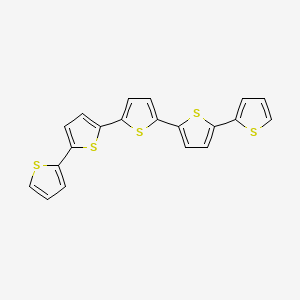

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(E)-(3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one](/img/structure/B1297198.png)

![2-(3,7-Dihydroxy-dibenzo[b,f][1,4]oxazepin-11-yl)-benzoic acid](/img/structure/B1297210.png)

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid](/img/structure/B1297217.png)